
Tetradec-7-ene-1,13-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradec-7-ene-1,13-diyne is an organic compound belonging to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and two triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-7-ene-1,13-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific conditions, such as the use of palladium catalysts and appropriate ligands. The reaction conditions often include a controlled temperature and the presence of a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
Tetradec-7-ene-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in different saturated or unsaturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated or unsaturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
Tetradec-7-ene-1,13-diyne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Tetradec-7-ene-1,13-diyne involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
13-Tetradecene-1,3-diyne-6,7-diol: Another fatty alcohol with a similar structure but different functional groups.
7-Tetradecene: A compound with a similar carbon chain length but different bonding patterns.
Uniqueness
Tetradec-7-ene-1,13-diyne is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
78638-74-1 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
tetradec-7-en-1,13-diyne |
InChI |
InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2,13-14H,5-12H2 |
InChI 键 |
IUIQBZJUIRKYGW-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCC=CCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
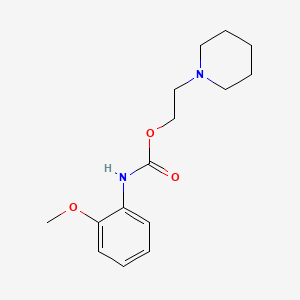
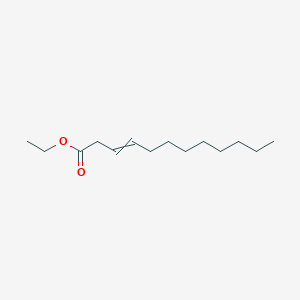
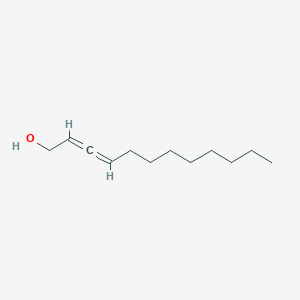
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
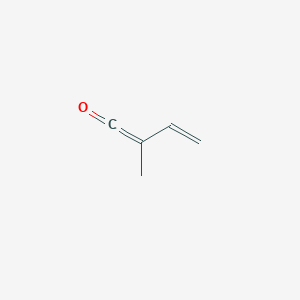
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
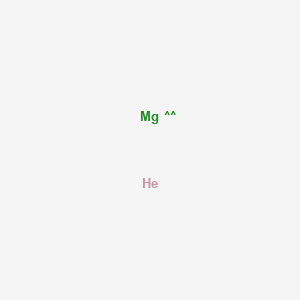
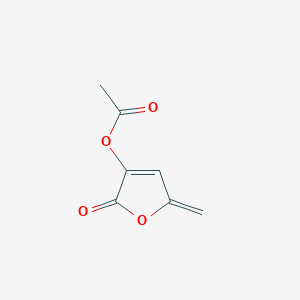
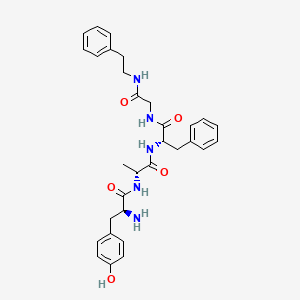
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

